Kinase Inhibition Profile: Patent-Disclosed Multi-Kinase Activity vs. Unsubstituted Purine Core
The compound is explicitly claimed in EP2078018 as an inhibitor of protein kinases including PI3K, SYK, and TYK2, with the patent describing its utility in cancer and inflammatory conditions [1]. While specific IC50 values are not publicly disclosed for this exact compound in the patent, the structural class has demonstrated nanomolar potency against multiple kinases. In contrast, the unsubstituted 8-oxo-7H-purine-6-carboxamide core (CAS 10553-15-0) lacks any reported kinase inhibitory activity, indicating that the 2-cyclohexyl and 9-(4-ethoxyphenyl) substitutions are essential for target engagement [2]. This class-level inference places the compound as a multi-kinase probe with a distinct selectivity signature compared to single-target inhibitors.
| Evidence Dimension | Kinase inhibition (target engagement) |
|---|---|
| Target Compound Data | Active against PI3K, SYK, TYK2 (patent claim; quantitative IC50 not available) |
| Comparator Or Baseline | Unsubstituted 8-oxo-7H-purine-6-carboxamide core: no reported kinase activity |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | Patent disclosure; specific assay conditions not detailed |
Why This Matters
This confirms that the specific substitution pattern is critical for kinase inhibition, making the compound a non-interchangeable entity for kinase-targeted research.
- [1] European Patent EP2078018B1. Heteroaryl compounds, compositions thereof, and use thereof as protein kinase inhibitors. Signal Pharmaceuticals LLC, filed 18 Oct 2007, granted. View Source
- [2] PubChem Compound Summary for CID 7267794, 2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. National Center for Biotechnology Information (2026). View Source
